molecular formula C10H8Cl2O B8361061 5,8-Dichloro-2-tetralone

5,8-Dichloro-2-tetralone

Cat. No.: B8361061
M. Wt: 215.07 g/mol
InChI Key: KMGUQHZTZSLIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dichloro-2-tetralone is a synthetic organic compound belonging to the class of tetralones, which are aromatic bicyclic structures featuring a ketone group. This scaffold is recognized as a privileged structure in medicinal chemistry and serves as a key intermediate and precursor in the synthesis of various bioactive molecules and novel drug candidates . Tetralone derivatives demonstrate a broad spectrum of pharmacological activities, and the dichloro substitution pattern is of particular interest for structure-activity relationship (SAR) studies and drug discovery efforts . Research into tetralone-based compounds has highlighted their potential as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase, a pro-inflammatory cytokine implicated in immune response and disease pathogenesis . Furthermore, the tetralone core is a valuable building block for developing central nervous system (CNS) agents, with related analogues being investigated for their effects . The structural motif of 2-tetralone is also a known fluorescent skeleton, enabling its application in the construction of molecular probes for detecting analytes in biological and environmental samples . As a high-purity synthetic building block, this compound provides researchers with a critical starting material for complex multi-step syntheses, including the development of potential pharmaceuticals and functional materials. This product is intended for research and laboratory use only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8Cl2O

Molecular Weight

215.07 g/mol

IUPAC Name

5,8-dichloro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8Cl2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2

InChI Key

KMGUQHZTZSLIJY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2CC1=O)Cl)Cl

Origin of Product

United States

Reactivity and Transformation Pathways of 5,8 Dichloro 2 Tetralone

Carbonyl Group Reactivity

The ketone at the C-2 position of the tetralone scaffold is a site of significant reactivity, readily undergoing reactions typical of carbonyl compounds, such as reduction to alcohols and condensation with various nucleophiles.

Reduction Reactions to Tetralols

The reduction of the carbonyl group in 2-tetralones is a fundamental transformation that yields the corresponding 1,2,3,4-tetrahydronaphthalen-2-ol (tetralol). This reaction is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a frequently used reagent for this purpose due to its selectivity for aldehydes and ketones. youtube.comorganic-chemistry.org

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol or ethanol) used in the reaction, yields the final alcohol product, 5,8-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol. youtube.com

While specific studies detailing the reduction of 5,8-dichloro-2-tetralone are not prevalent in readily available literature, the reduction of analogous substituted tetralones is well-documented. For instance, the reduction of benzophenone to diphenylmethanol with sodium borohydride is a standard laboratory procedure demonstrating this type of transformation. rsc.org The reaction is generally high-yielding and proceeds under mild conditions.

Table 1: Representative Conditions for the Reduction of Ketones to Alcohols This table is based on analogous reactions of similar ketones, as specific data for this compound is not available.

Reactant Reducing Agent Solvent Temperature Product Reference
Benzophenone Sodium Borohydride Ethanol Room Temp. Diphenylmethanol rsc.org
Generic Ketone Sodium Borohydride Methanol/Ethanol Room Temp. Secondary Alcohol youtube.comorganic-chemistry.org

Condensation Reactions with Nucleophiles

The α-hydrogens adjacent to the carbonyl group of this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions with aldehydes or ketones. A prominent example of this type of reaction is the Knoevenagel condensation. wikipedia.orgbhu.ac.in

The Knoevenagel condensation involves the reaction of a carbonyl compound with a molecule containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or ethyl cyanoacetate, in the presence of a weak base catalyst like piperidine or an ammonium salt. bhu.ac.inajrconline.org The reaction typically proceeds through nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product. wikipedia.org For this compound, condensation would occur at the C-1 or C-3 position, depending on the reaction conditions and the specific nucleophile used.

Another related reaction is the Claisen-Schmidt condensation, which occurs between a ketone and an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. miracosta.eduwikipedia.org This reaction is base-catalyzed and also results in an α,β-unsaturated ketone after dehydration. miracosta.edumagritek.com The product of the reaction between this compound and benzaldehyde would be a benzylidene-substituted dichlorotetralone.

Table 2: General Conditions for Knoevenagel Condensation Reactions This table presents typical conditions for Knoevenagel condensations, which are applicable to this compound.

Aldehyde/Ketone Active Methylene Compound Catalyst Solvent Temperature Reference
Aromatic Aldehydes Malononitrile Ammonium Acetate None (Solvent-free) Room Temp. bhu.ac.in
Benzaldehyde Malononitrile Amino-functionalized catalyst Ethanol Room Temp. nih.gov
2-Methoxybenzaldehyde Thiobarbituric acid Piperidine Ethanol Not specified wikipedia.org
4-Iodobenzaldehyde Malononitrile NiCu@MWCNT H₂O/Methanol 25 °C nih.gov

Halogen Atom Reactivity and Substituent Effects

The two chlorine atoms on the aromatic ring of this compound are generally unreactive towards traditional nucleophilic substitution but can be functionalized using modern cross-coupling methodologies. Their presence significantly influences the electronic properties of the entire molecule.

Nucleophilic Substitution Reactions of Chlorine Atoms

Aryl halides, such as the dichlorinated aromatic portion of this compound, are typically resistant to nucleophilic aromatic substitution (SNAr). This low reactivity is attributed to two main factors: the repulsion between the electron-rich nucleophile and the π-system of the aromatic ring, and the partial double-bond character of the carbon-chlorine bond due to resonance, which makes the bond stronger and harder to break. libretexts.orglibretexts.orgopenstax.org

However, nucleophilic aromatic substitution can occur if the aromatic ring is sufficiently activated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. libretexts.orgopenstax.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org In this compound, the carbonyl group at C-2 acts as a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution. Its electron-withdrawing effect is transmitted through the ring, making the aromatic carbons more electrophilic and better able to accommodate the negative charge of the Meisenheimer complex. The chlorine atoms themselves are also electron-withdrawing via induction. masterorganicchemistry.com Despite this, forcing conditions, such as high temperatures and strong nucleophiles, are often required to effect substitution.

Cross-Coupling Reactions Utilizing Halogenated Tetralones

Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they provide a versatile method for functionalizing aryl halides. youtube.com Reactions like the Suzuki-Miyaura coupling (using organoboron reagents) and the Negishi coupling (using organozinc reagents) are particularly effective. organic-synthesis.comnih.gov

In the context of this compound, these reactions offer a pathway to replace one or both chlorine atoms with a wide variety of substituents (e.g., alkyl, alkenyl, or aryl groups). The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. The cycle typically consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the organometallic reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com

A significant challenge in the cross-coupling of dihalogenated substrates is achieving site-selectivity (mono-coupling versus di-coupling). mdpi.com The reaction conditions, particularly the choice of palladium catalyst, ligand, base, and solvent, can often be tuned to favor the substitution of one halogen over the other. mdpi.comnih.govnih.gov For this compound, the chlorine at the C-5 position is sterically hindered by the adjacent alicyclic ring, which may influence its relative reactivity compared to the C-8 chlorine in cross-coupling reactions.

Table 3: Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction This table outlines the general components used in Suzuki-Miyaura reactions, applicable to substrates like this compound.

Component Example(s) Purpose Reference(s)
Substrate Aryl Halide (Ar-X) Electrophilic partner kashanu.ac.irresearchgate.net
Coupling Partner Boronic Acid (R-B(OH)₂) Nucleophilic partner kashanu.ac.irresearchgate.net
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) Facilitates the catalytic cycle organic-synthesis.comnih.gov
Ligand Phosphines (e.g., PPh₃, XPhos) Stabilizes and activates the catalyst nih.govsigmaaldrich.com
Base K₂CO₃, CsF, K₃PO₄ Activates the boronic acid for transmetalation organic-synthesis.comrsc.org
Solvent Toluene, Dioxane, THF, Water Solubilizes reactants and facilitates the reaction organic-synthesis.comnih.gov

Influence of Dichloro Substitution on Reaction Pathways

The presence of two chlorine atoms on the aromatic ring has profound electronic and steric effects that modulate the reactivity of this compound. wikipedia.orgresearchgate.net

The combined electron-withdrawing nature of the two chlorine atoms and the C-2 carbonyl group makes the aromatic ring significantly electron-deficient. This enhances the acidity of the α-hydrogens at the C-1 and C-3 positions, potentially facilitating enolate formation for condensation reactions. Furthermore, the electrophilicity of the carbonyl carbon itself is increased, making it more susceptible to attack by nucleophiles in reduction and addition reactions.

Steric Effects: Steric hindrance can also play a crucial role in directing reaction pathways. nih.gov The chlorine atom at the C-5 position is situated adjacent to the fused alicyclic ring. This proximity can sterically hinder the approach of reagents to both the C-4 position on the aromatic ring and, to a lesser extent, the carbonyl group at C-2. This steric crowding could influence the regioselectivity of cross-coupling reactions, potentially favoring reaction at the less hindered C-8 position. mdpi.com It may also affect the stereochemical outcome of reactions at the carbonyl center.

α-Carbon Reactivity and Enolate Chemistry

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is the primary site for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations typically proceed through the formation of an enol or enolate intermediate. The electron-withdrawing nature of the two chlorine atoms is expected to increase the acidity of the α-protons, facilitating the formation of the corresponding enolate.

The generation of an enolate from this compound, typically using a strong base like lithium diisopropylamide (LDA), creates a potent nucleophile. youtube.com This enolate can react with various electrophiles, such as alkyl halides, in an SN2 reaction to form α-alkylated products. youtube.comyoutube.com Due to the potential for both kinetic and thermodynamic enolate formation in unsymmetrically substituted ketones, careful control of reaction conditions (e.g., base, temperature) is crucial for regioselectivity. masterorganicchemistry.com

Palladium-catalyzed α-arylation represents a powerful method for forming carbon-carbon bonds between the tetralone scaffold and aryl groups. fao.orgresearchgate.net These reactions can be performed intramolecularly to synthesize various tetralone analogs or intermolecularly with aryl halides or triflates. fao.orgacs.org The choice of ligands, such as difluorphos, is critical for achieving high yields and enantioselectivities in asymmetric variants of this reaction. acs.org

Table 1: Representative α-Alkylation and α-Arylation Reactions of 2-Tetralone (B1666913) Analogs

Starting Material Electrophile/Coupling Partner Catalyst/Base Product Notes
2-Tetralone Methyl Iodide LDA 1-Methyl-2-tetralone Standard α-alkylation.
2-(2-bromoaryl)-1,3-dicarbonyl - Palladium Catalyst 2-Tetralone analogue Intramolecular α-arylation. fao.org
α-Methyl tetralone Phenyl triflate Palladium/Difluorphos α-Methyl-α-phenyl-tetralone Asymmetric α-arylation. acs.org

The α-position of this compound can be readily halogenated with reagents like bromine (Br₂), chlorine (Cl₂), or iodine (I₂) under either acidic or basic conditions. libretexts.orglibretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, and typically results in monohalogenation. libretexts.orgyoutube.com Under basic conditions, the reaction proceeds via an enolate and can be difficult to stop at a single substitution, often leading to polyhalogenated products. libretexts.orgyoutube.com The electron-withdrawing halogen atom increases the acidity of the remaining α-protons, making the halogenated product more reactive than the starting material. libretexts.org

The resulting α-halo ketones are valuable synthetic intermediates. Treatment with a base can induce an elimination reaction (dehydrohalogenation) to form an α,β-unsaturated ketone. libretexts.orgck12.org This E2 elimination pathway is an effective method for introducing a carbon-carbon double bond into the tetralone ring system. libretexts.org

Table 2: α-Halogenation and Subsequent Elimination

Reaction Reagents Intermediate/Product Notes
α-Bromination (Acidic) Br₂, Acetic Acid 1-Bromo-5,8-dichloro-2-tetralone Proceeds via an enol intermediate. libretexts.org
α-Chlorination (Basic) Cl₂, NaOH 1,1-Dichloro-5,8-dichloro-2-tetralone Proceeds via an enolate; polyhalogenation is common. libretexts.org
Elimination Pyridine, Heat 5,8-Dichloro-1,2-dihydronaphthalen-2-one E2 elimination of HBr from the α-bromo ketone. libretexts.org

The development of asymmetric synthesis allows for the selective formation of one enantiomer over the other. In the context of this compound, enantioselective transformations at the α-position can be achieved using chiral catalysts. uwindsor.canih.gov Chiral phase-transfer catalysts, for instance, have been successfully employed in the enantioselective alkylation of related dicarbonyl compounds, achieving high yields and excellent enantioselectivities. researchgate.netnih.govnih.gov

Similarly, transition metal catalysis with chiral ligands is a cornerstone of asymmetric synthesis. rsc.org Palladium complexes with chiral phosphine ligands, such as BINAP or Segphos derivatives, have been used for the enantioselective α-arylation of tetralones and other ketones. nih.govberkeley.edu These methods provide access to enantioenriched α-aryl ketones, which are important building blocks in medicinal chemistry. acs.org Biocatalysis, using whole cells of microorganisms, also presents a green chemistry approach for the asymmetric reduction of the ketone functionality, leading to chiral alcohols. researchgate.netnih.gov

Table 3: Examples of Enantioselective Transformations in Tetralone Systems

Transformation Catalytic System Product Type Enantiomeric Excess (ee)
α-Arylation Cu(I)-Chiral Bis(phosphine) Dioxide α-Aryl ketone Up to 95%
α-Arylation Palladium-Difluorphos α-Aryl ketone Over 90% acs.org
Reduction Fungal Biocatalyst (Chaetomium sp.) (S)-(-)-1,2,3,4-tetrahydro-2-naphthol Enantiomerically pure nih.gov

Aromatic Ring Transformations

The tetralone ring system is a precursor to naphthoquinones, a class of compounds with significant biological activity. The oxidation of the aromatic ring of this compound would likely lead to the formation of a dichloronaphthoquinone derivative. While direct oxidation pathways from the tetralone may be harsh, alternative strategies often involve the transformation of related intermediates. For example, 2,3-dichloronaphthoquinone is a common starting material for the synthesis of more complex heterocyclic systems. thieme-connect.deresearchgate.net The synthesis of aminonaphthoquinones and iminonaphthoquinones can also be achieved through the oxyamination of β-tetralones. acs.org

Tetralone systems, under certain conditions, can undergo rearrangement reactions. mvpsvktcollege.ac.in Acid-catalyzed reactions can lead to skeletal rearrangements, often driven by the formation of a more stable carbocation intermediate. acs.org These types of rearrangements, such as the Wagner-Meerwein rearrangement, involve the 1,2-shift of an alkyl or aryl group. mvpsvktcollege.ac.in While specific examples involving this compound are not documented, the general principles of carbocation-mediated rearrangements would apply. Another class of relevant transformations is the Baeyer–Villiger oxidation, which converts a cyclic ketone into a lactone using a peroxy acid. wiley-vch.de This reaction involves the migration of one of the α-carbons to an adjacent oxygen atom. wiley-vch.de

Aromatization and Dehydrogenation Studies

The conversion of the tetralone scaffold to the corresponding naphthalene (B1677914) system represents a significant transformation, yielding a fully aromatic structure. This process of aromatization, often achieved through dehydrogenation, is a key reaction pathway for tetralone derivatives. While specific studies detailing the aromatization and dehydrogenation of this compound are not extensively documented in publicly available literature, the reactivity of related tetralone compounds provides valuable insights into the potential pathways for this transformation.

General methods for the aromatization of tetralones involve the use of various reagents and catalytic systems. For instance, the dehydrogenation of tetralones can be effected using catalysts such as palladium on carbon (Pd/C) at elevated temperatures. Other methods include treatment with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is a common and effective dehydrogenating agent for various cyclic ketones.

In studies of structurally related compounds, such as 5,8-dihydroxy-1-tetralone, oxidative dehydrogenation has been shown to yield naphthoquinone derivatives. ut.ac.ir Treatment of 5,8-dihydroxy-1-tetralone with reagents like silver (I) oxide or DDQ in refluxing solvents such as dioxane or benzene (B151609) resulted in the formation of juglone (5-hydroxy-1,4-naphthoquinone). ut.ac.ir The use of manganese dioxide has also been reported to promote the dehydrogenation of this substrate, leading to a mixture of juglone and naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). ut.ac.ir

Furthermore, research on 5,8-dimethyl-2-tetralone indicates that its β-ketoester derivative undergoes aromatization upon heating with DDQ in dioxane. researchgate.net This reaction proceeds through both aromatization and elimination to furnish a naphthalene derivative. researchgate.net

The aromatization of α-tetralone oximes to N-(1-naphthyl)acetamides has also been investigated, showcasing another pathway for the transformation of the tetralone core. acs.org These studies on analogous compounds suggest that this compound would likely undergo aromatization under similar conditions, although the specific reaction kinetics and product distribution would be influenced by the presence of the chloro substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atoms might affect the ease of dehydrogenation and the stability of the resulting naphthalene product.

Derivatization and Structural Modification Strategies

Formation of Complex Polycyclic Aromatic Hydrocarbon Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. The synthesis of complex PAHs often involves annulation reactions where new rings are built onto an existing aromatic core. While tetralones, in general, can serve as precursors for the synthesis of PAHs through various cyclization and aromatization reactions, no published research specifically details the use of 5,8-Dichloro-2-tetralone for this purpose. The chloro substituents at the 5 and 8 positions would likely influence the electronic properties and reactivity of the aromatic ring, potentially offering unique pathways to novel PAH structures. However, without experimental investigation, the specific reaction conditions and the resulting PAH architectures remain unknown.

Heterocyclic Ring Annulation and Fusion onto the Tetralone Scaffold

The fusion of heterocyclic rings onto a tetralone framework is a common strategy to create diverse molecular architectures with potential biological activities. Reactions such as the Fischer indole synthesis, Friedländer annulation, or Gewald reaction are frequently employed to introduce nitrogen-, oxygen-, or sulfur-containing rings. These modifications can significantly alter the pharmacological properties of the parent molecule. A thorough search of chemical databases and scientific literature yielded no examples of heterocyclic ring annulation or fusion reactions being performed on this compound. The influence of the dichloro substitution pattern on the regioselectivity and feasibility of such annulation reactions has not been explored.

Design and Synthesis of Spirocyclic Derivatives

Spirocyclic compounds, characterized by two rings connected through a single shared atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The carbonyl group at the 2-position of the tetralone ring is a prime site for the construction of spirocyclic systems. This can be achieved through reactions such as the Knoevenagel condensation followed by a Michael addition, or through cycloaddition reactions. Despite the potential for creating novel spiro-heterocycles, there is no available research documenting the design or synthesis of spirocyclic derivatives originating from this compound.

Spectroscopic and Advanced Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 5,8-Dichloro-2-tetralone is characterized by absorption bands corresponding to the vibrations of its specific bonds. The most prominent feature is the strong absorption from the carbonyl (C=O) group of the ketone, which is expected in the range of 1715-1725 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the chlorine substituents on the aromatic ring.

Other key absorptions include those from the C-H bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the saturated portion of the tetralone ring are observed just below 3000 cm⁻¹ (ca. 2850-2960 cm⁻¹). libretexts.orglibretexts.org The spectrum would also feature characteristic C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region and C-Cl stretching bands, which are typically found in the fingerprint region below 800 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-HStretch3020 - 3100Medium to Weak
Aliphatic C-HStretch2850 - 2960Medium
Ketone C=OStretch1715 - 1725Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium to Weak
Aliphatic CH₂Bend (Scissoring)1450 - 1470Medium
Aromatic C-ClStretch680 - 800Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic region is expected to show two doublets, corresponding to the two adjacent protons on the dichlorinated benzene (B151609) ring. The aliphatic region would feature three distinct signals for the three CH₂ groups. The protons on C1 and C3, being adjacent to the carbonyl group at C2, would appear as triplets. The protons on C4, adjacent to the aromatic ring, would also likely appear as a triplet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H6, H7 (Aromatic)7.2 - 7.5Doublet (d)2H
H4 (Benzylic CH₂)3.0 - 3.3Triplet (t)2H
H1 (Aliphatic CH₂)3.5 - 3.7Singlet (s) or complex multiplet2H
H3 (Aliphatic CH₂)2.5 - 2.8Triplet (t)2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to molecular symmetry, this compound is expected to display fewer than 10 signals. The carbonyl carbon (C2) will be the most downfield signal, typically appearing around 205-215 ppm. The aromatic carbons will resonate in the 120-145 ppm range, with the carbons directly attached to chlorine (C5, C8) showing distinct shifts. The three aliphatic carbons (C1, C3, C4) will appear at the most upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2 (C=O)205 - 215
C4a, C8a (Quaternary Aromatic)135 - 145
C5, C8 (Aromatic C-Cl)130 - 140
C6, C7 (Aromatic C-H)125 - 135
C1 (Aliphatic CH₂)40 - 50
C3 (Aliphatic CH₂)35 - 45
C4 (Aliphatic CH₂)25 - 35

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈Cl₂O), the high-resolution mass spectrum would confirm its molecular formula. A key feature in the low-resolution spectrum is the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a characteristic cluster of peaks at M, M+2, and M+4 with an approximate ratio of 9:6:1.

Fragmentation analysis helps to confirm the structure. Common fragmentation pathways for tetralones include the loss of a CO molecule (28 Da) and various cleavages of the saturated ring, often through retro-Diels-Alder type reactions.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺214Molecular Ion
[M+2]⁺216Isotope peak (one ³⁷Cl)
[M+4]⁺218Isotope peak (two ³⁷Cl)
[M-CO]⁺186Loss of carbon monoxide
[M-Cl]⁺179Loss of a chlorine radical

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles. This technique would confirm the conformation of the non-aromatic ring and detail the intermolecular packing interactions within the crystal lattice. While this method offers unparalleled structural detail, its application is contingent on the ability to produce high-quality single crystals. Specific crystallographic data for this compound are not widely reported, but the technique remains the gold standard for absolute structure confirmation.

Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Analysis

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the dichlorinated benzene ring fused to the carbonyl group. The UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions of the aromatic system, likely appearing below 250 nm. A weaker, longer-wavelength absorption corresponding to the forbidden n→π* transition of the ketone's carbonyl group is also expected, typically above 280 nm. nih.gov The positions of these absorptions are influenced by the chlorine substituents and the solvent used for analysis.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While simple ketones and dichlorinated benzenes are not typically strongly fluorescent, the fused ring system could potentially exhibit weak fluorescence. The presence and characteristics of any fluorescence emission would provide further insight into the nature of the molecule's excited electronic states.

Table 5: Predicted Electronic Absorption Maxima (λₘₐₓ) for this compound

Transition TypePredicted Wavelength Range (nm)Molar Absorptivity (ε)
π→π* (Aromatic)240 - 260High
n→π* (Carbonyl)280 - 320Low

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of organic molecules. For 5,8-dichloro-2-tetralone, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the influence of the chloro substituents on the aromatic system and the carbonyl group.

Theoretical studies on related chlorinated aromatic compounds have shown that the introduction of chlorine atoms significantly alters the electronic landscape. The high electronegativity of chlorine leads to a withdrawal of electron density from the aromatic ring, a phenomenon known as the inductive effect (-I). This effect can influence the reactivity of the entire molecule. DFT calculations would likely reveal a polarization of the C-Cl bonds, with the chlorine atoms bearing a partial negative charge and the adjacent carbon atoms a partial positive charge.

Furthermore, the presence of the electron-withdrawing carbonyl group in conjunction with the chloro substituents would create a complex interplay of electronic effects. The carbonyl group itself is a strong electron-withdrawing group through both induction and resonance. DFT can map the molecular electrostatic potential (MEP), visually representing the regions of positive and negative charge on the molecule's surface. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and more positive potential on the aromatic ring, particularly on the carbon atoms bearing the chlorine atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate step-by-step pathways of chemical reactions. For this compound, this approach can be used to investigate various transformations, such as nucleophilic additions to the carbonyl group, electrophilic aromatic substitutions, or reactions involving the α-carbons.

By mapping the potential energy surface (PES) of a reaction, computational models can identify transition states, intermediates, and the associated energy barriers. This information is crucial for understanding the feasibility and selectivity of a reaction. For instance, in the reduction of the carbonyl group of this compound, computational modeling could predict the preferred trajectory of hydride attack and the stereochemical outcome of the reaction.

Moreover, computational studies can shed light on the role of catalysts in promoting specific reaction pathways. By modeling the interaction of this compound with a catalyst, it is possible to understand how the catalyst lowers the activation energy and directs the reaction towards the desired product. Theoretical investigations into the synthesis of substituted tetralones often reveal complex multi-step mechanisms, and computational modeling can be instrumental in dissecting these pathways.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intimately linked to its reactivity and biological activity. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space and the energy differences between them. The non-aromatic part of the tetralone ring system is not planar and can adopt different conformations.

Computational studies on the parent compound, α-tetralone, have suggested that the molecule exists in a dynamic equilibrium between different conformations, with the envelope and half-chair forms being the most significant. For this compound, the presence of the two chlorine atoms on the aromatic ring would likely influence the conformational preference of the cyclohexenone ring. Steric interactions between the chlorine atoms and the hydrogens on the adjacent aliphatic ring could favor a particular conformation that minimizes these repulsive forces.

Computational methods can calculate the relative energies of these conformers, providing insight into their populations at a given temperature. This information is critical for predicting the stereochemical outcome of reactions. For example, the facial selectivity of an attack on the carbonyl group can be influenced by the preferred conformation of the ring, which may shield one face of the molecule more than the other.

Prediction of Reactivity and Selectivity via Molecular Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into reactivity and selectivity that go beyond static computational models. By simulating the motion of this compound and potential reactants in a solvent environment, MD can capture the influence of solvent effects and thermal fluctuations on chemical processes.

These simulations can be used to calculate free energy profiles for reactions, which are more accurate predictors of reaction rates and equilibria than potential energy profiles alone. For instance, MD simulations could be employed to study the diffusion of a nucleophile towards the carbonyl group of this compound and the subsequent reaction, providing a more realistic model of the reaction in solution.

Furthermore, molecular simulations can be used to predict the regioselectivity and stereoselectivity of reactions. By analyzing a large number of reactive trajectories, it is possible to determine the probability of different reaction outcomes. This information is invaluable for designing synthetic strategies that favor the formation of a specific product isomer.

HOMO-LUMO Analysis and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory, which provides a qualitative understanding of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

For this compound, the presence of the electron-withdrawing chlorine atoms and the carbonyl group is expected to lower the energies of both the HOMO and the LUMO compared to unsubstituted 2-tetralone (B1666913). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests a more reactive species.

DFT calculations can provide the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be localized on the aromatic ring, while the LUMO is expected to be centered on the carbonyl group and the adjacent α-carbons. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the aromatic ring, although the latter would be deactivated by the electron-withdrawing substituents.

Charge transfer characteristics can also be investigated by analyzing how the electron density shifts upon excitation or during a chemical reaction. Computational studies can quantify the extent of charge transfer in various processes, providing a deeper understanding of the electronic rearrangements that govern the molecule's reactivity.

Synthetic Utility and Research Applications in Complex Organic Synthesis

Role as Building Blocks for Natural Product Synthesis

The tetralone framework is a structural motif present in a variety of natural products known for their diverse biological activities. semanticscholar.org These include compounds with antiviral, cytotoxic, and antibacterial properties. semanticscholar.org Synthetic strategies often rely on the construction of this core unit, making tetralone derivatives valuable starting materials.

While specific instances of 5,8-Dichloro-2-tetralone being used in the total synthesis of a natural product are not extensively documented in the literature, its potential is evident. For example, the related compound 5,8-dimethyl-2-tetralone has been identified as a key intermediate for the synthesis of ring-A aromatic sesquiterpenes. researchgate.netresearchgate.net By analogy, this compound could serve as a precursor for the synthesis of halogenated analogues of natural products. The introduction of chlorine atoms can significantly alter the biological and pharmacological properties of a molecule, making this compound a valuable tool for creating novel derivatives with potentially enhanced or unique activities.

The general synthetic approach would involve using the ketone or adjacent methylene positions as handles for elaboration into more complex side chains and ring systems, characteristic of various natural product classes.

Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds

The tetralone skeleton is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules targeting various biological end-points, including those with antitumor and central nervous system (CNS) effects. The specific substitution pattern of this compound makes it a unique starting point for creating new chemical entities with therapeutic potential.

Many compounds active in the central nervous system contain a tetralone-based structure. For instance, derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a well-known serotonin 5-HT1A receptor agonist, are based on this core. nih.gov Furthermore, the widely prescribed antidepressant sertraline contains a tetralone-derived core, although it is structurally a 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalenamine, which differs significantly in structure and substitution from a 2-tetralone (B1666913). google.comsynzeal.com

The synthetic value of this compound lies in its potential for conversion into novel amine derivatives through reactions such as reductive amination. This reaction would transform the ketone into an amino group, a key feature of many neurotransmitter-modulating drugs. The dichloro-substitution on the aromatic ring could lead to analogues with modified affinity and selectivity for targets like the serotonin transporter (SERT), potentially leading to new antidepressant candidates. nih.gov

The carbonyl carbon of this compound is prochiral, meaning it can be converted into a chiral center. This makes it a valuable precursor for the asymmetric synthesis of chiral compounds. The most common transformation to achieve this is the stereoselective reduction of the ketone to a secondary alcohol. This can be accomplished using various chiral reducing agents or catalysts, yielding either the (R)- or (S)-alcohol with high enantiomeric excess.

These resulting chiral alcohols are versatile intermediates. They can be used in the synthesis of enantiomerically pure pharmaceuticals where stereochemistry is critical for efficacy and safety. The hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions on the molecule.

Table 1: Potential Chiral Building Blocks from this compound

Starting MaterialReactionProductPotential Utility
This compoundAsymmetric Reduction(R)-5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-2-olPrecursor for chiral ligands, pharmaceuticals
This compoundAsymmetric Reduction(S)-5,8-Dichloro-1,2,3,4-tetrahydronaphthalen-2-olPrecursor for chiral ligands, pharmaceuticals
This compoundAsymmetric Reductive AminationChiral 5,8-dichloro-1,2,3,4-tetrahydronaphthalen-2-aminePrecursor for chiral pharmacologically active amines

Derivatives of benzocycloalkanones, a class that includes tetralones, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines and pathogenic protozoa. nih.gov Research has shown that modifications to the tetralone core and its substituents can lead to compounds with significant biological activity. nih.govnih.gov

This compound is a suitable starting material for generating novel compounds for anticancer screening. A common synthetic strategy involves the Claisen-Schmidt aldol condensation of the tetralone with various aromatic aldehydes. nih.gov This reaction occurs at the C1 methylene position adjacent to the ketone, yielding α,β-unsaturated ketone derivatives known as chalcones. These resulting structures can be further modified to produce a library of compounds for biological evaluation. The presence of two chlorine atoms on the aromatic ring of this compound provides a unique electronic and steric profile that could lead to derivatives with novel antiproliferative properties.

Application in the Construction of Advanced Organic Materials

The application of this compound specifically in the field of advanced organic materials is not well-established in scientific literature. While some commercial suppliers list general tetralones in the context of materials science, detailed research demonstrating the incorporation of this specific compound into functional materials like polymers, dyes, or electronic components is limited. chemscene.com

Development of Novel Synthetic Routes to Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.orgnih.govnih.gov A successful DOS campaign often starts with a complex and rigid core structure that allows for divergent modifications.

This compound is an excellent scaffold for DOS due to its multiple reaction sites. The core structure can be elaborated in several ways to rapidly generate a library of distinct molecular skeletons. nih.govmdpi.com

Key diversification points on the this compound scaffold include:

The Ketone Group: Can be transformed into an alcohol, amine, alkene, or spirocycle.

The C1 and C3 Methylene Groups: Can undergo α-alkylation, α-arylation, or be used in condensation reactions to build new rings.

The Aromatic Ring: Although substituted, it could potentially undergo further electrophilic substitution or cross-coupling reactions under specific conditions.

This multi-directional reactivity allows a single starting material to be a branch point for the synthesis of numerous, structurally distinct compounds, which is the primary goal of diversity-oriented synthesis. cam.ac.uk

Table 2: Potential Scaffold Diversification from this compound

Reaction SiteTransformationResulting Scaffold Type
Ketone (C2)Reductive Amination -> CyclizationFused Heterocycles
Ketone (C2)Wittig Reaction -> MetathesisNovel Bicyclic Systems
Methylene (C1)Aldol CondensationChalcone-like Structures
Methylene (C1) & Ketone (C2)Reaction with DinucleophilesSpirocyclic Heterocycles

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

The existing scientific literature offers a wealth of information on the broader class of tetralones and their derivatives, which have been identified as crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. nih.gov Research has extensively covered the synthesis and biological activities of various substituted tetralones, including amino, methoxy, and dimethyl derivatives. orgsyn.org However, a specific and detailed understanding of 5,8-dichloro-2-tetralone is conspicuously absent. This significant research gap encompasses its fundamental physicochemical properties, established synthetic routes, and potential biological activities. The lack of empirical data and published studies on this particular dichlorinated tetralone underscores the nascent stage of its scientific exploration.

Emerging Synthetic Methodologies and Their Potential Impact

Advancements in synthetic organic chemistry offer promising avenues for the efficient and selective synthesis of this compound. Modern methods in halogenation and the construction of the tetralone scaffold can be extrapolated to target this specific molecule.

Emerging strategies in late-stage functionalization, particularly in the context of halogenation, could provide a direct route to this compound from more readily available precursors. Furthermore, novel catalytic systems and reaction conditions that have proven effective for the synthesis of other halogenated aromatic compounds could be adapted. The development of efficient synthetic protocols would be a critical enabler for all future research, providing the necessary material for in-depth studies of its properties and reactivity.

Future Avenues in Derivatization and Functionalization

The true potential of this compound likely lies in its utility as a chemical scaffold for the creation of novel derivatives with unique properties. The presence of two chlorine atoms on the aromatic ring and a ketone in the aliphatic ring offers multiple sites for chemical modification.

Future research should focus on exploring a variety of derivatization strategies. For instance, reactions targeting the ketone functionality could lead to a diverse range of compounds, including alcohols, amines, and more complex heterocyclic systems. Additionally, the chlorine substituents could potentially be displaced or modified through various cross-coupling reactions, opening up possibilities for creating a library of novel compounds. The systematic exploration of these derivatization pathways will be crucial in unlocking the potential applications of the this compound core structure.

Prospects for Advanced Computational Studies and Mechanistic Insights

In the absence of extensive experimental data, advanced computational studies can provide invaluable predictive insights into the properties and reactivity of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict its molecular geometry, electronic structure, and spectroscopic signatures.

Furthermore, computational modeling can be utilized to explore potential reaction mechanisms for its synthesis and derivatization. By calculating transition state energies and reaction pathways, researchers can gain a deeper understanding of the factors that govern its chemical behavior. These theoretical investigations can guide experimental efforts, leading to the development of more efficient and selective synthetic methods. Such a synergistic approach, combining computational predictions with experimental validation, will be instrumental in accelerating the exploration of this currently enigmatic molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,8-Dichloro-2-tetralone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of halogenated tetralones typically involves Friedel-Crafts acylation followed by halogenation. For this compound, chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane (CH₂Cl₂) under controlled temperatures (-78°C to reflux). Key parameters include stoichiometry of chlorinating agents, solvent polarity, and reaction time. Optimization may require gradient temperature trials and monitoring via thin-layer chromatography (TLC) or GC-MS. For example, outlines similar protocols for dimethoxy-tetralone derivatives using Na/MeOH and CuI in DMF, suggesting analogous catalytic systems for chlorination steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for chlorinated positions).
  • GC-MS/HPLC : Quantify purity using reverse-phase HPLC with a C18 column (methanol/water mobile phase) or GC-MS with electron ionization (EI) to detect degradation byproducts.
  • Melting Point : Compare observed mp with literature values (e.g., analogous chlorinated tetralones in and show mp ranges of 101–126°C) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA and EPA guidelines for halogenated aromatics:

  • Use fume hoods, nitrile gloves, and chemical-resistant aprons.
  • Store at 0–6°C (as per for similar compounds) to prevent decomposition.
  • Dispose of waste via certified hazardous waste contractors, adhering to TSCA regulations ( and ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies may arise from solvent effects, catalyst loading, or competing side reactions (e.g., dechlorination). Systematic approaches include:

  • Design of Experiments (DoE) : Vary Pd catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃ vs. XPhos) to map reactivity trends.
  • Kinetic Studies : Use in situ IR or UV-Vis spectroscopy to track intermediate formation.
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare activation energies for competing pathways ( and ) .

Q. What strategies are effective for studying the stereochemical effects of this compound in asymmetric catalysis?

  • Methodological Answer :

  • Chiral Derivatization : Use enantiopure amines or alcohols to form diastereomers for HPLC separation (e.g., Chiralpak IA column).
  • X-ray Crystallography : Resolve absolute configuration of co-crystals with chiral ligands (e.g., BINAP).
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via circular dichroism (CD) or polarimetry during catalytic trials ( and ) .

Q. How can computational chemistry predict the environmental persistence of this compound?

  • Methodological Answer :

  • QSPR Models : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with biodegradation half-lives using software like EPI Suite.
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (e.g., explicit solvent models in GROMACS).
  • Toxicity Prediction : Apply OECD QSAR Toolbox to estimate LC₅₀ values for aquatic organisms ( and ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.